
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid is a research chemical compound with the molecular formula C12H23NO6S and a molecular weight of 309.38. This compound is notable for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a side chain containing both hydroxyl and methylsulfonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid typically involves multi-step organic reactionsCommon reagents used in these reactions include organoborane reagents for hydroboration and various catalysts for cyclization and functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Applications De Recherche Scientifique
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidine ring and carboxylic acid group can also participate in binding to active sites, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and carboxylic acid-containing molecules. Examples are:
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxamide
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylate.
Uniqueness
What sets 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H23NO6S |
|---|---|
Poids moléculaire |
309.38 g/mol |
Nom IUPAC |
4-(2,2-dihydroxy-5-methylsulfonylpentyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO6S/c1-20(18,19)6-2-4-12(16,17)8-9-3-5-13-10(7-9)11(14)15/h9-10,13,16-17H,2-8H2,1H3,(H,14,15) |
Clé InChI |
CZBINMULRZIZHS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCC(CC1CCNC(C1)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


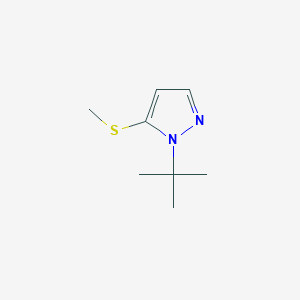
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)

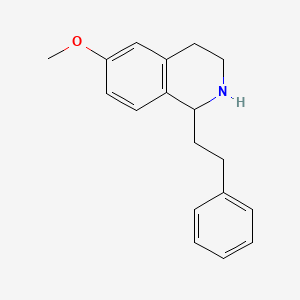
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
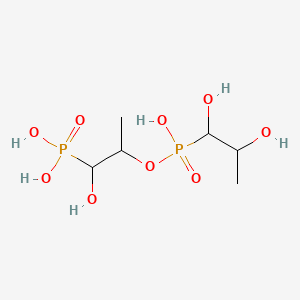
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)



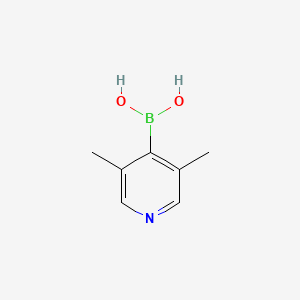
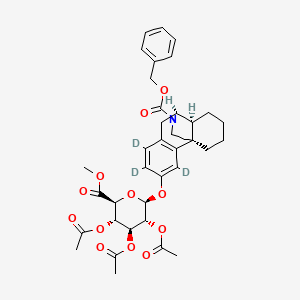
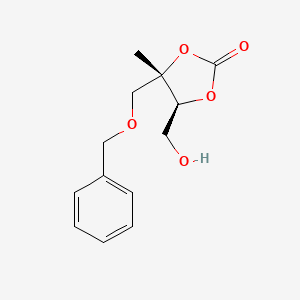
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
